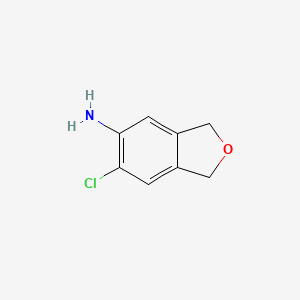

6-Chloro-1,3-dihydroisobenzofuran-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-1,3-dihydroisobenzofuran-5-amine is a compound that belongs to the class of organic compounds known as isobenzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of this compound suggests that it is a chlorinated derivative of isobenzofuran with an amine group at the fifth position. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related isobenzofuran derivatives and their reactions with amines, which can be informative for understanding the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related isobenzofuran derivatives can involve various strategies, including coupling reactions and reactions with amines. For instance, the synthesis of 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one was achieved through a coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation . This suggests that similar methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of isobenzofuran derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For example, the crystal structure analysis of a related compound revealed the presence of an indoline system and an isobenzofuran system connected by an enamine carbon . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Isobenzofuran derivatives can undergo a variety of chemical reactions, particularly with amines. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, 4,6-dichloro-5-nitrobenzofuroxan reacts with aromatic and heterocyclic amines to give monosubstitution products . This indicates that chlorinated isobenzofuran compounds, such as this compound, may also participate in nucleophilic substitution reactions with amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of isobenzofuran derivatives can vary widely depending on their specific substituents. For example, the presence of chloro and nitro groups can significantly affect the electron density and reactivity of the compound . Additionally, the use of isothiocyanatobenzo[g]phthalazine-1,4-(2H,3H)-dione as a chemiluminescence derivatization reagent for amines suggests that isobenzofuran derivatives can have unique properties that make them suitable for analytical applications . These properties may include solubility, melting point, and reactivity, which are important for both synthesis and practical applications.

Safety and Hazards

The safety information for 1,3-Dihydroisobenzofuran-5-amine indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that 6-Chloro-1,3-dihydroisobenzofuran-5-amine may have similar hazards, but specific safety data for this compound is not available.

Propiedades

IUPAC Name |

6-chloro-1,3-dihydro-2-benzofuran-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2H,3-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJUJHYEOWBXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CO1)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)

![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)